2,3,4,5,6-Pentabromostyrene

Catalog No.
S1927174
CAS No.
53097-59-9
M.F
C8H3Br5
M. Wt
498.63 g/mol
Availability
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2,3,4,5,6-Pentabromostyrene

CAS Number

53097-59-9

Product Name

2,3,4,5,6-Pentabromostyrene

IUPAC Name

1,2,3,4,5-pentabromo-6-ethenylbenzene

Molecular Formula

C8H3Br5

Molecular Weight

498.63 g/mol

InChI

InChI=1S/C8H3Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2

InChI Key

BMSUWQXMTMGEOM-UHFFFAOYSA-N

SMILES

C=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Canonical SMILES

C=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Description

The exact mass of the compound 2,3,4,5,6-Pentabromostyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,5,6-Pentabromostyrene is a brominated aromatic compound with the molecular formula C8H3Br5\text{C}_8\text{H}_3\text{Br}_5 and a molar mass of approximately 498.63 g/mol. It is characterized by five bromine atoms substituted on the styrene backbone, which consists of a phenyl group attached to an ethylene group. The presence of multiple bromine atoms significantly influences its physical and chemical properties, such as increased density and enhanced thermal stability. This compound is typically used in various applications due to its flame-retardant properties and potential biological activity .

Typical of halogenated compounds. These reactions include:

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
  • Elimination Reactions: Under certain conditions, it may lose hydrogen bromide to form alkenes or other unsaturated compounds.
  • Addition Reactions: The double bond in the styrene moiety can undergo addition reactions with electrophiles.

The specific reaction pathways depend on the conditions and reagents used in the reaction

Research on the biological activity of 2,3,4,5,6-Pentabromostyrene indicates potential toxicity and environmental concerns. Brominated compounds are known to exhibit endocrine-disrupting properties and may affect aquatic organisms. Studies suggest that such compounds can bioaccumulate in living organisms and pose risks to human health through exposure via food chains or environmental contamination .

The synthesis of 2,3,4,5,6-Pentabromostyrene typically involves bromination of styrene or its derivatives. Common methods include:

  • Electrophilic Bromination: Styrene can be treated with bromine in a solvent such as carbon tetrachloride at low temperatures to selectively introduce bromine atoms onto the aromatic ring.
  • Radical Bromination: Using radical initiators under controlled conditions allows for the introduction of bromine atoms at specific positions on the styrene molecule.

These methods ensure a high yield of the desired pentabrominated product while minimizing by-products .

Toxicity Profile2,3,4,5,6-Pentabromostyrene5Flame retardantsPotentially toxicTetrabromostyrene4Flame retardantsLower toxicityHexabromocyclododecane6Flame retardantsHigh persistenceDecabromodiphenyl ether10Flame retardantsSignificant environmental impact

The unique feature of 2,3,4,5,6-Pentabromostyrene lies in its specific substitution pattern and resultant properties that make it particularly effective as a flame retardant while also raising concerns regarding its biological activity and environmental persistence .

Interaction studies involving 2,3,4,5,6-Pentabromostyrene focus on its behavior in biological systems and its environmental impact. These studies examine:

  • Bioavailability: How effectively the compound is absorbed and metabolized by organisms.
  • Toxicological Effects: Investigating potential health risks associated with exposure to this compound.
  • Environmental Fate: Assessing how 2,3,4,5,6-Pentabromostyrene interacts with other pollutants and its degradation pathways in various environments .

Several compounds share structural similarities with 2,3,4,5,6-Pentabromostyrene due to their brominated aromatic nature. Notable similar compounds include:

  • Tetrabromostyrene: Contains four bromine atoms; less toxic but still a flame retardant.
  • Hexabromocyclododecane: A more complex structure with six bromine atoms; used extensively as a flame retardant but raises significant environmental concerns due to persistence.
  • Decabromodiphenyl ether: Used as a flame retardant; has similar applications but differs in structure and toxicity profiles.

Comparison Table

CompoundNumber of Bromines

XLogP3

6.2

UNII

39MQ33G14F

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53097-59-9

Wikipedia

2,3,4,5,6-Pentabromostyrene

Dates

Modify: 2023-07-22

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